ethyl 5-{[[(2-fluorophenyl)sulfonyl](4-methoxybenzyl)amino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate
Description
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Properties
CAS No. |
1115900-80-5 |
|---|---|
Molecular Formula |
C23H20N6O3S |
Molecular Weight |
460.51 |
IUPAC Name |
5-(4-ethoxyphenyl)-6-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H20N6O3S/c1-3-31-17-10-8-16(9-11-17)29-22(30)18-12-24-27-21(18)26-23(29)33-13-19-25-20(28-32-19)15-6-4-14(2)5-7-15/h4-12H,3,13H2,1-2H3,(H,24,27) |
InChI Key |
IFTBVMMTALMTGQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 5-{[(2-fluorophenyl)sulfonylamino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antitubercular properties. This article explores the compound's synthesis, structure-activity relationships (SAR), and its biological effects, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the pyrrole class of heterocycles, which are known for their diverse biological activities. The specific structure includes a pyrrole ring substituted with various functional groups that enhance its pharmacological profile. The synthesis typically involves multi-step reactions starting from commercially available precursors, followed by modifications to introduce the sulfonamide and methoxybenzyl groups.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. For instance, compounds similar to ethyl 5-{[(2-fluorophenyl)sulfonylamino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate have shown significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound Name | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 0.25 | Mycobacterium tuberculosis |
| Ethyl Pyrrole | <0.016 | Mycobacterium smegmatis |
The above table illustrates that derivatives of pyrrole exhibit varying degrees of effectiveness against bacterial pathogens, with some showing comparable potency to established antibiotics like isoniazid.
Antitubercular Activity
Ethyl 5-{[(2-fluorophenyl)sulfonylamino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate has been evaluated for its potential as an antitubercular agent. A study focusing on structure-guided design revealed that modifications to the pyrrole scaffold significantly influenced activity against drug-resistant strains of Mycobacterium tuberculosis.
Case Study: Efficacy Against Drug-Resistant Tuberculosis
In a recent investigation, a series of pyrrole derivatives were tested against M. tuberculosis strains with varying resistance profiles. The compound displayed an MIC value of less than 0.016 μg/mL against resistant strains, indicating its potential as a lead compound for further development.
Structure-Activity Relationship (SAR)
The SAR studies conducted on this class of compounds suggest that specific substitutions on the pyrrole ring can enhance biological activity. For example:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as fluorine at the phenyl ring has been shown to improve binding affinity and potency.
- Bulky Substituents : Incorporating bulky groups at specific positions on the pyrrole ring can increase hydrophobic interactions, leading to enhanced efficacy.
Table 2: SAR Insights
| Substitution Position | Group Type | Effect on Activity |
|---|---|---|
| 2nd Position | Fluorine | Increased potency |
| 4th Position | Methoxy | Improved solubility |
| Carboxylic Acid | Alkyl Chain | Enhanced bioavailability |
Preparation Methods
Synthesis of Ethyl 3,4-Dimethyl-1H-pyrrole-2-carboxylate
The pyrrole core is synthesized via the Knorr pyrrole synthesis, condensing ethyl acetoacetate with ammonia and a diketone precursor. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is obtained in 65–70% yield after crystallization.
Introduction of Aminomethyl Group at Position 5
Bromination : Position 5 is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, yielding ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate.
Cyanide Substitution : The bromine is displaced with potassium cyanide in ethanol at reflux, forming the nitrile derivative.
Reduction to Primary Amine : The nitrile is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), yielding ethyl 5-(aminomethyl)-3,4-dimethyl-1H-pyrrole-2-carboxylate (Yield: 60–65%).
Sulfonylation with 2-Fluorophenylsulfonyl Chloride
The primary amine reacts with 2-fluorophenylsulfonyl chloride in THF with triethylamine as a base, forming the sulfonamide intermediate (Yield: 75–80%).
Reductive Amination with 4-Methoxybenzaldehyde
The sulfonamide is condensed with 4-methoxybenzaldehyde in methanol, followed by reduction using sodium cyanoborohydride (NaCNBH3) to afford the target compound (Yield: 70–75%).
Table 1: Reaction Conditions for Route 1
Synthetic Route 2: Convergent Approach via Fragment Coupling
Preparation of Sulfonamide Intermediate
2-Fluorophenylsulfonyl chloride is reacted with benzylamine in dichloromethane (DCM) to form N-benzyl-2-fluorophenylsulfonamide, which is subsequently deprotected via hydrogenolysis.
Synthesis of 4-Methoxybenzylamino-Methyl Pyrrole Derivative
Ethyl 5-(aminomethyl)-3,4-dimethyl-1H-pyrrole-2-carboxylate (from Route 1) is alkylated with 4-methoxybenzyl bromide in acetonitrile, yielding the secondary amine.
Coupling of Fragments
The sulfonamide and pyrrole-amine are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DCM, followed by purification via column chromatography (Yield: 68%).
Table 2: Key Metrics for Route 2
| Parameter | Value | Reference |
|---|---|---|
| Sulfonamide Purity | >99% (HPLC) | |
| Coupling Efficiency | 82% (NMR) | |
| Overall Yield | 55% | – |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
Yield Improvement Strategies
Analytical Characterization
Applications and Derivative Synthesis
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Derivatives with modified sulfonamide groups exhibit enhanced bioavailability.
Q & A
Q. What synthetic methodologies are recommended for constructing the pyrrole core with sulfonamide and benzyl substituents?
The pyrrole core can be synthesized via Paal-Knorr condensation using 2,5-hexanedione derivatives and ammonium acetate, followed by functionalization. Sulfonamide introduction requires sulfonyl chloride coupling under basic conditions (e.g., DIPEA in DCM), while the 4-methoxybenzyl group can be appended via reductive amination using NaBHCN . Optimization via Design of Experiments (DoE) is critical to balance competing steric and electronic effects from the 2-fluorophenyl and methoxybenzyl groups .
Q. How can purity and structural integrity be validated for this compound?
- HPLC-MS : Quantify purity (>95%) and detect trace intermediates.
- 2D NMR (HSQC, NOESY) : Confirm regiochemistry of the dimethylpyrrole and sulfonamide orientation.
- X-ray crystallography : Resolve ambiguities in stereoelectronic effects (e.g., sulfonyl group geometry) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-fluorophenyl and 4-methoxybenzyl groups influence reaction kinetics in nucleophilic substitutions?
The electron-withdrawing fluorine on the phenyl ring accelerates sulfonamide formation but may hinder subsequent benzylation due to steric crowding. Computational modeling (DFT at the B3LYP/6-311+G(d,p) level) predicts transition-state geometries, while kinetic studies under pseudo-first-order conditions quantify rate constants. Contrast with non-fluorinated analogs to isolate electronic effects .
Q. What strategies mitigate conflicting bioactivity data in enzyme inhibition assays?
Discrepancies often arise from assay conditions (e.g., pH, ionic strength). Standardize protocols using:
Q. How can computational tools predict metabolic stability of the ethyl ester moiety?
- In silico metabolism : Use ADMET Predictor™ or SwissADME to identify hydrolysis hotspots.
- In vitro validation : Incubate with human liver microsomes (HLMs) and quantify degradation via LC-MS/MS. Compare half-life (t) to esterase-resistant analogs (e.g., tert-butyl esters) .
Methodological Challenges
Q. How to optimize reaction yields when steric hindrance limits sulfonamide coupling?
Q. What analytical techniques resolve overlapping NMR signals from the pyrrole and benzyl groups?
- F NMR : Exploit the fluorine atom’s distinct chemical shift (−110 to −120 ppm) to track sulfonamide integrity.
- DOSY NMR : Differentiate signals from aggregated vs. monomeric species in solution .
Future Directions
- Machine learning : Train models on pyrrole sulfonamide libraries to predict bioactivity and synthetic feasibility.
- Cryo-EM : Map target binding modes at near-atomic resolution to guide SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
